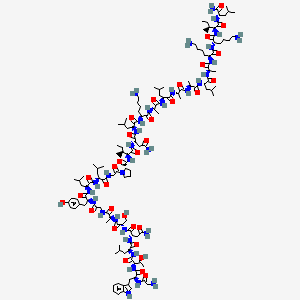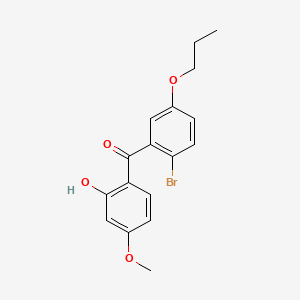
Bis(oCtylcyclopentadienyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(oCtylcyclopentadienyl)zirconium dichloride is an organometallic compound with the chemical formula C10H10Cl2Zr. It is also known as zirconocene dichloride. This compound is widely used as a catalyst in various chemical reactions, particularly in polymerization processes. Its unique structure and reactivity make it a valuable component in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(oCtylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl anions. The reaction typically takes place in an inert atmosphere to prevent oxidation and involves the use of solvents such as toluene or THF (tetrahydrofuran). The reaction conditions often require elevated temperatures and careful control of stoichiometry to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production may also involve additional purification steps to meet the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(oCtylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Alkylating agents: For substitution reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various zirconium complexes with different ligands, while oxidation reactions typically produce zirconium oxides .
Scientific Research Applications
Bis(oCtylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(oCtylcyclopentadienyl)zirconium dichloride exerts its effects involves the activation of zirconium centers, which can then interact with various substrates. The compound acts as a Lewis acid, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)titanium dichloride
- Bis(cyclopentadienyl)hafnium dichloride
- Bis(butylcyclopentadienyl)zirconium dichloride
Uniqueness
Bis(oCtylcyclopentadienyl)zirconium dichloride is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic processes. Compared to similar compounds, it offers enhanced thermal stability and solubility in organic solvents, making it particularly valuable in high-temperature reactions and industrial applications .
Properties
InChI |
InChI=1S/2C13H21.2ClH.Zr/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-13;;;/h2*8-9,11-12H,2-7,10H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBQLBWEZNRIMA-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[C]1[CH][CH][CH][CH]1.CCCCCCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate](/img/structure/B574973.png)

![5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid](/img/structure/B574975.png)







